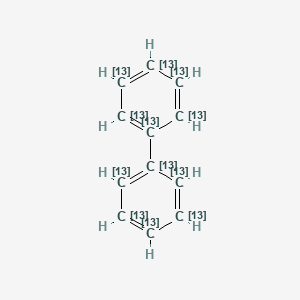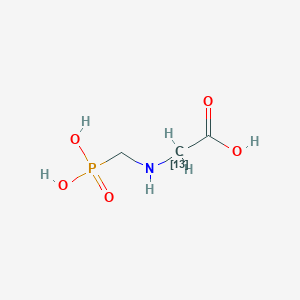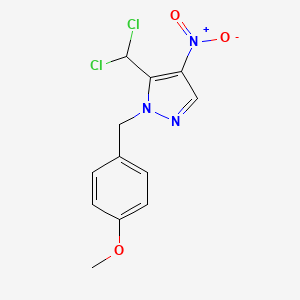
Acide glycohyocholique
Vue d'ensemble
Description
GHCA is a glycine-conjugated form of the primary bile acid hyocholic acid . It acts as a detergent to solubilize fats for absorption and is itself absorbed .
Synthesis Analysis
GHCA is upregulated 6.6-fold in the serum of patients with cirrhosis induced by hepatitis C virus (HCV) compared to healthy controls . Plasma levels of GHCA increase in patients who are no longer diabetic following gastric bypass surgery .
Molecular Structure Analysis
The molecular formula of GHCA is C26H43NO6 . The average mass is 465.624 Da and the monoisotopic mass is 465.30904 Da .
Chemical Reactions Analysis
GHCA is involved in important processes in chemical and biological systems, particularly acid-base reactions in aqueous solutions .
Physical And Chemical Properties Analysis
GHCA has a molecular weight of 465.6 . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Recherche clinique sur les troubles métaboliques
L'acide glycohyocholique est étudié pour son rôle dans les maladies métaboliques, en particulier dans le contexte de la fonction hépatique et du métabolisme des acides biliaires. Il a été constaté qu'il était régulé à la hausse dans le sérum des patients atteints de cirrhose induite par le virus de l'hépatite C, suggérant son potentiel comme biomarqueur des maladies du foie .
Fonctionnement du système digestif
Ce composé facilite la formation de micelles, qui sont essentielles à la digestion et à l'absorption des graisses alimentaires. Des recherches utilisant la LC-MS/MS ont montré que l'this compound, parmi d'autres acides biliaires, joue un rôle important dans la promotion de ces processus digestifs essentiels .
Activité hormonale et signalisation
Des études récentes ont indiqué que les acides biliaires comme l'this compound peuvent avoir des actions hormonales. Ces résultats ouvrent de nouvelles voies de recherche sur les rôles non digestifs des acides biliaires, y compris leur implication potentielle dans les voies de signalisation et la régulation hormonale .
Obésité et gestion du poids
Des modifications des profils d'acides biliaires, y compris les niveaux d'this compound, ont été observées dans des études sur l'obésité et la gestion du poids. Des changements dans la concentration de cet acide biliaire pourraient être liés à la régulation du poids corporel et du métabolisme énergétique .
Résultats de la chirurgie de dérivation gastrique
Les patients ayant subi une chirurgie de dérivation gastrique présentent des modifications de leurs taux plasmatiques d'this compound. Cela suggère que le composé pourrait servir de marqueur pronostique du succès de telles chirurgies chez les patients obèses, en particulier en relation avec la rémission du diabète .
Développement pharmaceutique
Les propriétés de l'this compound en font un candidat pour des applications pharmaceutiques, en particulier dans le développement de médicaments ciblant les maladies métaboliques et les troubles liés à une dysrégulation des acides biliaires .
Analyse quantitative en recherche clinique
Le composé est inclus dans l'analyse quantitative des acides biliaires dans le sérum, ce qui est crucial pour comprendre la physiopathologie de diverses maladies. Une méthode analytique LC/MS/MS sensible et spécifique a été développée à cette fin, soulignant l'importance de l'this compound dans la recherche clinique .
Isolation préparative pour la recherche
Des techniques de chromatographie contre-courante à grande vitesse ont été développées pour l'isolement et la purification de l'this compound. Ceci est essentiel pour créer des échantillons de haute pureté pour la recherche et l'étude, ce qui permettra de mieux comprendre son rôle et ses applications .
Mécanisme D'action
Target of Action
Glycohyocholic acid primarily targets the Gastrotropin . Gastrotropin plays a crucial role in the digestion process, particularly in the solubilization and absorption of dietary fats .
Mode of Action
Glycohyocholic acid, being a glycine conjugate of cholic acid, acts as a detergent . Its primary function is to solubilize fats for absorption, and it is itself absorbed in the process . It also interacts with receptors such as TGR5 and FXR , simultaneously activating TGR5 and inhibiting FXR .
Biochemical Pathways
Glycohyocholic acid affects the glucose regulation pathway . It promotes the secretion of glucagon-like peptide-1 (GLP-1) , a hormone that enhances insulin secretion . This action results in improved glucose homeostasis .
Pharmacokinetics
It is known that glycohyocholic acid is absorbed after it has solubilized fats .
Result of Action
The primary result of Glycohyocholic acid’s action is the improved regulation of glucose levels . By promoting GLP-1 secretion, it helps regulate both fasting and postprandial (after meal) blood glucose levels .
Action Environment
The action of Glycohyocholic acid can be influenced by the environment in the gut, where it interacts with the microbial flora . Certain bacteria, such as Bacteroides, Bifidobacterium, Clostridium, and Lactobacillus, are involved in its metabolism . The concentration of Glycohyocholic acid can also be affected by dietary factors .
Orientations Futures
While specific future directions for GHCA were not found in the search results, it’s clear that GHCA and its effects on glucose regulation and GLP-1 secretion present interesting avenues for future research .
Relevant Papers
The papers analyzed for this response include a study on the role of hyocholic acid species in glucose homeostasis , and a product page providing information on GHCA .
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYUKJFJPJDMMR-ZDWCHQGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785145 | |
| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32747-08-3 | |
| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycohyocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240607 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Glycohyocholic acid and how is it linked to human health?
A1: Glycohyocholic acid is a conjugated bile acid, a type of molecule primarily involved in fat digestion and absorption in the gut. Recent research suggests that Glycohyocholic acid, along with other bile acids, may play a more significant role in human health than previously thought. For instance, elevated levels of Glycohyocholic acid in the blood have been linked to an increased risk of colon cancer [5]. Additionally, studies have explored the relationship between Glycohyocholic acid and metabolic health, finding potential links to gut bacteria composition, specifically Clostridia species [7].
Q2: How does Glycohyocholic acid differ from other bile acids in terms of its potential impact on health?
A2: Research indicates that different types of bile acids, even those structurally similar, can have varying effects on health. For example, in a study investigating colon cancer risk, researchers found that elevated levels of conjugated primary and secondary bile acids, including Glycohyocholic acid, were associated with increased risk [5]. Interestingly, this association was not observed for unconjugated bile acids or tertiary bile acids. This suggests that the conjugation status of bile acids like Glycohyocholic acid might be a crucial factor influencing their biological activity and potential health implications.
Q3: Can dietary interventions influence Glycohyocholic acid levels?
A3: Yes, diet can potentially influence Glycohyocholic acid levels. Studies have shown that including soluble fiber, such as guar gum combined with pregelatinized waxy maize starch (GCW), in the diet of sows during gestation led to changes in their gut microbiota composition and bile acid homeostasis [3]. Notably, the sows on the GCW diet had lower plasma levels of Glycohyocholic acid compared to the control group. This suggests that dietary fiber interventions might be a viable strategy for modulating bile acid profiles, including Glycohyocholic acid, potentially influencing health outcomes.
Q4: What is the role of Glycohyocholic acid in Minimal Hepatic Encephalopathy (MHE)?
A4: Research using metabolomics techniques, such as GC-TOFMS and UPLC-QTOFMS, has identified Glycohyocholic acid as one of the potential biomarkers for Minimal Hepatic Encephalopathy (MHE) in patients with HBV-induced liver cirrhosis [1]. The study found that the levels of Glycohyocholic acid were significantly elevated in the serum of MHE patients compared to healthy controls and HBV-induced liver cirrhosis patients without MHE. This suggests that Glycohyocholic acid, along with other metabolites, might play a role in the pathogenesis of MHE and could be valuable for early diagnosis.
Q5: How does Glycohyocholic acid interact with the gut microbiota?
A5: Glycohyocholic acid, like other bile acids, can be metabolized by specific gut bacteria. For example, some bacteria possess bile salt hydrolase (BSH) enzymes that can deconjugate bile acids [3]. The composition of the gut microbiota can influence the levels and types of bile acids present in the gut, impacting host health. For example, in a study investigating the effects of Lycium Barbarum Polysaccharides (LBP) on obese rats, LBP treatment altered the gut microbiota composition and modulated serum metabolites, including Glycohyocholic acid [6]. This highlights the intricate interplay between bile acids like Glycohyocholic acid and the gut microbiota in maintaining metabolic health.
Q6: What analytical techniques are used to study Glycohyocholic acid?
A6: Various analytical techniques are employed to characterize and quantify Glycohyocholic acid. High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) has been used to isolate and purify Glycohyocholic acid from complex mixtures [2]. Additionally, tandem mass spectrometry (MS/MS) is widely used to quantify bile acids, including Glycohyocholic acid, in biological samples like serum and plasma with high sensitivity and specificity [5]. Metabolomics studies utilize platforms like GC-TOFMS (Gas Chromatography - Time-of-Flight Mass Spectrometry) and UPLC-QTOFMS (Ultra-Performance Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry) to simultaneously analyze a wide range of metabolites, including Glycohyocholic acid, in biological samples [1].
- Metabolite Profiling Analysis of HBV-induced Liver Cirrhosis Patients Who Have Minimal Hepatic Encephalopathy Using GC-TOFMS and UPLC-QTOFMS.
- PREPARATIVE ISOLATION AND PURIFICATION OF THREE GLYCINE-CONJUGATED CHOLIC ACIDS FROM PULVIS FELLIS SUIS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY COUPLED WITH ELSD DETECTION.
- Inclusion of Soluble Fiber During Gestation Regulates Gut Microbiota, Improves Bile Acid Homeostasis, and Enhances the Reproductive Performance of Sows
- The Metabolomics of Childhood Atopic Diseases: A Comprehensive Pathway-Specific Review
- Pre-diagnostic plasma bile acid levels and colon cancer risk: A prospective study.
- Lycium Barbarum Polysaccharides Regulate the Gut Microbiota To Modulate Metabolites in High Fat Diet-Induced Obese Rats
- Conjugated C-6 hydroxylated bile acids in serum relate to human metabolic health and gut Clostridia species
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)
![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)
![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)
![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)



![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)
![4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B1443639.png)
![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)

![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)